molecular formula C20H29N3O2S B7424324 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B7424324
M. Wt: 375.5 g/mol
InChI Key: WBBSTGFWAVUURR-UHFFFAOYSA-N
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Description

“N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” is a synthetic organic compound. Its structure includes a benzothiazole ring, a piperidine ring, and a carboxamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” likely involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted benzothiazoles or piperidines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Probes: Used to study biological pathways and molecular interactions.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Piperidine Derivatives: Compounds containing the piperidine ring.

    Carboxamide Compounds: Molecules with carboxamide functional groups.

Uniqueness

    Structural Features: The combination of benzothiazole, piperidine, and carboxamide groups.

    Potential Biological Activity: Unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-5-17(24)23-10-8-13(9-11-23)18(25)22-19-21-15-7-6-14(20(2,3)4)12-16(15)26-19/h5,13-14H,1,6-12H2,2-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBSTGFWAVUURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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